molecular formula C27H26N6O3 B284405 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B284405
分子量: 482.5 g/mol
InChIキー: OAKWRKCXQWMHFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as BMT-047, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

作用機序

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. In cancer research, this compound inhibits the activity of DNA topoisomerase I, which is involved in DNA replication and transcription. In Alzheimer's disease and Parkinson's disease research, this compound reduces oxidative stress and inflammation by inhibiting the activity of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor effects. In cancer research, this compound inhibits the growth of cancer cells and induces apoptosis by disrupting the DNA replication and transcription process. In Alzheimer's disease and Parkinson's disease research, this compound reduces oxidative stress and inflammation by inhibiting the activity of the NF-κB signaling pathway, which is involved in the regulation of various inflammatory cytokines.

実験室実験の利点と制限

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

将来の方向性

There are several future directions for 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide research, including its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to explore the pharmacokinetics and bioavailability of this compound and to optimize its chemical structure to improve its solubility and pharmacological properties. Additionally, studies are needed to investigate the potential side effects and toxicity of this compound in vivo. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.

合成法

The synthesis of 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process that includes the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 4,5-dimethyl-1,2-phenylenediamine to form the desired tetraazolo[1,5-a]pyrimidine. The final step involves the introduction of a carboxamide group to the tetraazolo[1,5-a]pyrimidine to form this compound.

科学的研究の応用

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation.

特性

分子式

C27H26N6O3

分子量

482.5 g/mol

IUPAC名

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H26N6O3/c1-17-9-7-8-12-21(17)29-26(34)24-18(2)28-27-30-31-32-33(27)25(24)20-13-14-22(23(15-20)35-3)36-16-19-10-5-4-6-11-19/h4-15,25H,16H2,1-3H3,(H,29,34)(H,28,30,32)

InChIキー

OAKWRKCXQWMHFU-UHFFFAOYSA-N

異性体SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C

正規SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。